An In-depth Technical Guide to N-(2-hydroxypropyl)benzamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-(2-hydroxypropyl)benzamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of N-(2-hydroxypropyl)benzamide, a substituted amide derivative of benzoic acid. It details the compound's chemical structure, nomenclature, and physicochemical properties, including both computed and, where available, experimental data. A detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, complete with mechanistic explanations and characterization workflows. While specific biological data for this compound is limited, this paper discusses its potential pharmacological relevance based on the well-established activities of the broader benzamide class of molecules, which are prominent in medicinal chemistry. This document serves as a foundational resource for researchers investigating N-(2-hydroxypropyl)benzamide as a synthetic intermediate or exploring its potential in drug discovery and development.
Introduction
N-(2-hydroxypropyl)benzamide belongs to the benzamide family of organic compounds, which are characterized by a carboxamide group attached to a benzene ring.[1] This chemical class is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The structure of N-(2-hydroxypropyl)benzamide incorporates a benzoyl group linked to a 1-amino-2-propanol moiety, introducing a secondary alcohol and a chiral center, which can be pivotal for biological interactions. While not extensively characterized in scientific literature, its structural features make it a molecule of interest as a potential building block for more complex therapeutic agents or as a pharmacophore in its own right. This guide aims to consolidate the known chemical data and provide a practical framework for its synthesis and characterization.
Chemical Structure and Nomenclature
The fundamental identity of a molecule is rooted in its structure. N-(2-hydroxypropyl)benzamide consists of a central amide linkage formed between the carboxyl group of benzoic acid and the amino group of 1-amino-2-propanol.
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IUPAC Name: N-(2-hydroxypropyl)benzamide[2]
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CAS Number: 23054-66-2[3]
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Molecular Formula: C₁₀H₁₃NO₂[2]
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SMILES: CC(CNC(=O)C1=CC=CC=C1)O[2]
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InChI Key: HVEKOIABBLJFPQ-UHFFFAOYSA-N[2]
The presence of a stereocenter at the second carbon of the propyl chain means the molecule can exist as (R) and (S) enantiomers. The information presented in this guide pertains to the racemic mixture unless otherwise specified.
Caption: 2D Chemical Structure of N-(2-hydroxypropyl)benzamide.
Physicochemical Properties
A summary of the key physicochemical properties is crucial for experimental design, including solubility testing, purification, and formulation. While experimental data for this specific molecule is not widely published, computed properties provide a reliable estimate.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | [PubChem][2] |
| Physical State | Solid (predicted) | |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| XLogP3 (logP) | 0.7 | [PubChem][2] |
| Hydrogen Bond Donors | 2 | [PubChem][2] |
| Hydrogen Bond Acceptors | 2 | [PubChem][2] |
| Rotatable Bond Count | 3 | [PubChem][2] |
| Polar Surface Area | 49.3 Ų | [PubChem][2] |
The positive XLogP3 value suggests a moderate degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates potential solubility in polar protic solvents.
Synthesis and Characterization
N-(2-hydroxypropyl)benzamide can be reliably synthesized via a nucleophilic acyl substitution reaction. The following protocol outlines the reaction between benzoyl chloride and 1-amino-2-propanol.
Synthesis Workflow
Caption: General workflow for the synthesis of N-(2-hydroxypropyl)benzamide.
Detailed Experimental Protocol
Materials:
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1-Amino-2-propanol (1.0 eq.)
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Benzoyl chloride (1.05 eq.)
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Triethylamine (1.1 eq.)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
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Saturated aqueous Sodium Chloride (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-2-propanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
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Rationale: DCM is a suitable solvent that dissolves the reactants but does not participate in the reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct, driving the reaction to completion.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Rationale: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.
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Addition of Acylating Agent: Dissolve benzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5°C.
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Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
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Aqueous Workup: Transfer the reaction mixture to a separatory funnel.
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Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining HCl and unreacted benzoyl chloride), and finally with brine (to reduce the solubility of the organic layer in the aqueous phase).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized N-(2-hydroxypropyl)benzamide should be confirmed using standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group (typically in the δ 7.4-7.8 ppm range), the N-H proton of the amide (a broad singlet), and the protons of the hydroxypropyl chain, including a doublet for the methyl group, and multiplets for the CH and CH₂ groups.
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¹³C NMR: The carbon NMR spectrum should reveal a signal for the amide carbonyl carbon (~167 ppm), signals for the aromatic carbons, and three distinct signals for the carbons of the hydroxypropyl group.
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FT-IR: The infrared spectrum will be characterized by a strong C=O stretching vibration for the amide carbonyl (around 1630-1660 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and a broad O-H stretching band from the alcohol group (around 3400 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (179.22 g/mol ).
Potential Applications and Biological Relevance
While specific bioactivity studies on N-(2-hydroxypropyl)benzamide are not prevalent in the literature, the benzamide scaffold is of significant interest in drug development.[4] Derivatives of benzamide are known to possess a wide range of biological activities, including:
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Antimicrobial and Antifungal Activity: Many substituted benzamides have demonstrated efficacy against various bacterial and fungal strains.[4]
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Anti-inflammatory Properties: The benzamide core is present in several compounds investigated for their anti-inflammatory effects.[5]
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Anticancer Activity: Certain benzamide derivatives have been explored as potential antitumor agents.[4]
Recent research on N-benzoyl-2-hydroxybenzamides (a closely related class) has shown they can disrupt a unique secretory pathway in parasites like Toxoplasma gondii, highlighting a potential therapeutic avenue for this chemical scaffold.[6] Therefore, N-(2-hydroxypropyl)benzamide serves as a valuable starting point or library compound for screening programs aimed at discovering new therapeutic agents in these areas. Its primary role is likely that of a versatile chemical intermediate for the synthesis of more complex, biologically active molecules.
Safety and Handling
As a laboratory chemical, N-(2-hydroxypropyl)benzamide should be handled with appropriate care. General safety precautions for related benzamides include:
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Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.
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Toxicity: While specific toxicity data is unavailable, related compounds may be harmful if swallowed or inhaled.[7] Standard good laboratory practices should be followed at all times.
Conclusion
N-(2-hydroxypropyl)benzamide is a structurally interesting molecule within the pharmacologically significant benzamide family. This guide has provided a detailed overview of its chemical structure, properties, and a robust synthesis protocol. While its own biological profile remains to be fully elucidated, its value as a synthetic intermediate is clear. The methodologies and data presented here offer a solid foundation for researchers to synthesize, characterize, and further investigate N-(2-hydroxypropyl)benzamide in the context of medicinal chemistry and drug discovery.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10910143, N-(2-hydroxypropyl)benzamide. Retrieved January 29, 2026 from [Link].
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Pharmaceuticals, 16(7). Available from: [Link]
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Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway. (2018). Antimicrobial Agents and Chemotherapy, 62(10). Available from: [Link]
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Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2013). Journal of Chemistry. Available from: [Link]
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PubMed. High mutagenic activity of N-nitrosobis(2-oxopropyl)amine and N-nitrosobis(2-hydroxypropyl)amine in the host-mediated assay in hamsters: evidence for premutagenic methyl and hydroxylpropyl adducts. Available from: [Link]
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